2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring fused with a thiadiazole ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, possibly using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds with various enzymes and receptors, inhibiting their activity. This inhibition can lead to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide apart is its unique combination of triazole and thiadiazole rings, which provides a distinct pharmacophore with a broad spectrum of biological activities .
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2,4-dimethyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19N5O2S2/c1-12-4-9-17(13(2)10-12)28(25,26)20-11-15-5-7-16(8-6-15)18-23-24-14(3)21-22-19(24)27-18/h4-10,20H,11H2,1-3H3 |
InChI Key |
QNCWAOLHDTWGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C |
Origin of Product |
United States |
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